

Spectroscopic Profile of 3-Aminopiperidin-2-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Aminopiperidin-2-one hydrochloride

Cat. No.: B166923

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Aminopiperidin-2-one hydrochloride**, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While much of the publicly available high-resolution spectral data corresponds to the free base, 3-Aminopiperidin-2-one, this document provides valuable reference points for the analysis of the hydrochloride salt. The presence of the hydrochloride salt is expected to primarily influence the chemical shifts of protons and carbons near the amino and amide functionalities.

Chemical Structure

Systematic Name: **3-aminopiperidin-2-one hydrochloride**

Molecular Formula: C₅H₁₁ClN₂O

Molecular Weight: 150.61 g/mol

CAS Number: 208500-33-2

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 3-Aminopiperidin-2-one. It is important to note that experimental conditions, such as the solvent used, can significantly influence spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following data is based on predicted spectra for the free base in D₂O and available data for the free base. The hydrochloride salt in a suitable deuterated solvent may show variations.

Table 1: ¹H NMR Data (Predicted for Free Base in D₂O, 100 MHz)[1]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.68	Triplet	1H	H3
3.29	Triplet	2H	H6
2.11	Multiplet	2H	H5
1.85	Multiplet	2H	H4

Table 2: ¹³C NMR Data (Experimental and Predicted for Free Base)

Chemical Shift (ppm) (Experimental, Solvent not specified)	Chemical Shift (ppm) (Predicted in D ₂ O, 100 MHz)[1]	Assignment
175.4	179.9	C2 (C=O)
52.1	54.1	C3
41.8	41.9	C6
28.3	29.5	C4
22.5	22.1	C5

Infrared (IR) Spectroscopy

Specific experimental IR data for **3-Aminopiperidin-2-one hydrochloride** is not readily available. However, the expected characteristic absorption bands based on its functional groups are presented below.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3400-3200	Strong	N-H stretch (amine and amide)
3000-2850	Medium	C-H stretch (aliphatic)
~1680	Strong	C=O stretch (amide, lactam)
1650-1580	Medium	N-H bend (amine)
1470-1430	Medium	C-H bend (CH ₂)

Mass Spectrometry (MS)

The mass spectrum of the free base, 3-Aminopiperidin-2-one, is available and provides insight into the fragmentation pattern.

Table 4: GC-MS Data for 3-Aminopiperidin-2-one[2]

m/z	Relative Intensity	Possible Fragment Interpretation
114	Moderate	[M] ⁺ (Molecular Ion)
85	High	[M - NH=CH ₂] ⁺
56	High	[C ₃ H ₆ N] ⁺
43	High	[C ₂ H ₅ N] ⁺ or [CH ₃ CO] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

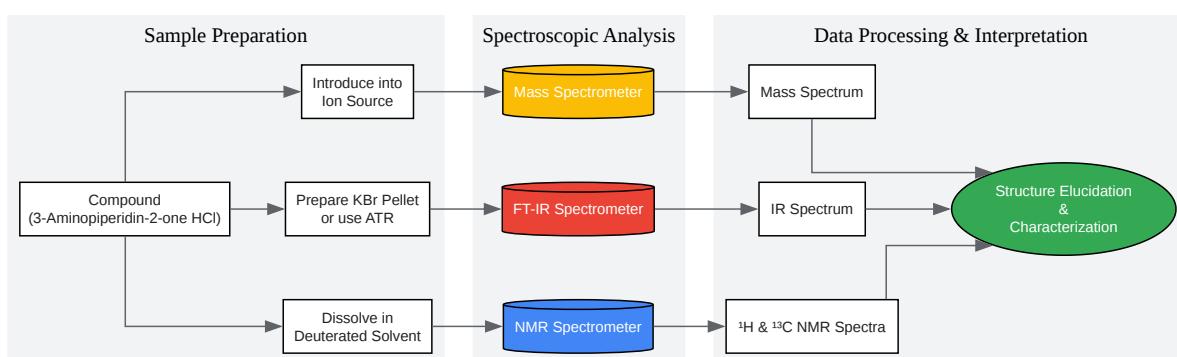
NMR Spectroscopy

- Sample Preparation:
 - For ^1H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., D_2O , DMSO-d_6 , or CDCl_3).[\[3\]](#)
 - For ^{13}C NMR, a higher concentration is often required, typically 20-50 mg of the sample in the same volume of solvent.[\[3\]](#)
 - The solvent should be chosen based on the solubility of the compound and to avoid overlapping signals with the analyte.[\[3\]](#)
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for chemical shift referencing.
 - Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[\[3\]](#)
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.[\[3\]](#)
 - Shim the magnetic field to achieve optimal homogeneity and resolution.[\[3\]](#)
 - Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).[\[3\]](#)

IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Grind a small amount of the solid sample with dry potassium bromide (KBr) in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Place the sample (ATR unit or KBr pellet holder) in the sample compartment of the FT-IR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.


Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.[4][5]
- Ionization:
 - Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[4][5]
- Mass Analysis:
 - Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or magnetic sector).
 - Separate the ions based on their mass-to-charge (m/z) ratio.[5]

- Detection:
 - Detect the separated ions, and plot their relative abundance against their m/z ratio to generate the mass spectrum.[\[5\]](#)

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hmdb.ca [hmdb.ca]
- 2. 3-Amino-2-piperidone | C5H10N2O | CID 5200225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Aminopiperidin-2-one Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166923#spectroscopic-data-of-3-aminopiperidin-2-one-hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com